Haloperidol Lactate

Beschreibung

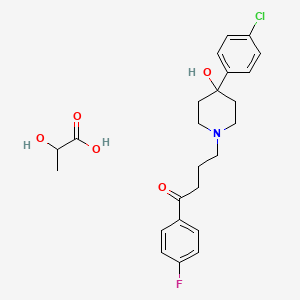

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

53515-91-6 |

|---|---|

Molekularformel |

C24H29ClFNO5 |

Molekulargewicht |

465.9 g/mol |

IUPAC-Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;2-hydroxypropanoic acid |

InChI |

InChI=1S/C21H23ClFNO2.C3H6O3/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;1-2(4)3(5)6/h3-10,26H,1-2,11-15H2;2,4H,1H3,(H,5,6) |

InChI-Schlüssel |

BVUSNQJCSYDJJG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)O)O.C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Haloperidol Lactate mechanism of action on D2 receptors

An In-depth Technical Guide on the Core Mechanism of Action of Haloperidol (B65202) Lactate (B86563) on D2 Receptors

Introduction

Haloperidol is a high-potency, first-generation (typical) antipsychotic medication that has been a cornerstone in the treatment of psychotic disorders for decades.[1][2] Its therapeutic efficacy, particularly in managing the "positive" symptoms of schizophrenia such as hallucinations and delusions, is primarily attributed to its potent antagonism of the dopamine (B1211576) D2 receptor.[1][3][4] This guide provides a detailed examination of the molecular and cellular mechanisms through which haloperidol lactate exerts its effects on the D2 receptor, intended for researchers, scientists, and drug development professionals. We will explore its binding characteristics, impact on downstream signaling pathways, and the in-vivo consequences of receptor blockade, supported by quantitative data, experimental protocols, and pathway visualizations.

Molecular Interaction and Binding Affinity

Haloperidol acts as a competitive antagonist at the postsynaptic D2 receptor, binding with high affinity and disrupting normal dopaminergic neurotransmission. Structural biology studies, including the crystal structure of the DRD2-haloperidol complex, have revealed that it binds within an extended binding pocket, which contributes to its potent interaction. This high-affinity binding is a key determinant of its clinical potency.

Quantitative Binding and Potency Data

The affinity of haloperidol for the D2 receptor has been quantified through various in vitro and in vivo methods. The inhibition constant (Ki), dissociation constant (Kd), and the half-maximal inhibitory/effective concentrations (IC50/EC50) are critical parameters for characterizing this interaction.

| Parameter | Value (nM) | Method | Source |

| Ki | 0.89 | Radioligand Binding | |

| Ki | 0.66 - 2.84 | Radioligand Binding | |

| Kd | 7.42 | [3H]Haloperidol Binding | |

| Kd (in vivo) | 0.25 | [123I]IBZM SPECT | |

| IC50 | 160 | Functional Assay | |

| EC50 | 22 | cAMP Accumulation Assay |

Table 1: Binding Affinity and Functional Potency of Haloperidol at D2 Receptors. This table summarizes key quantitative metrics defining the interaction of haloperidol with the dopamine D2 receptor.

Impact on Downstream Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily signal through two major pathways: the G-protein dependent pathway affecting cyclic AMP (cAMP) levels and the G-protein independent pathway involving β-arrestin. Haloperidol potently antagonizes both of these signaling cascades.

G-Protein Dependent Signaling

The D2 receptor is coupled to the inhibitory G-protein, Gαi/o. Upon activation by dopamine, Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. By blocking the D2 receptor, haloperidol prevents this dopamine-induced inhibition. This disinhibition of adenylyl cyclase results in a relative increase or accumulation of cAMP, a key mechanism underlying its antipsychotic effect. Some studies also suggest that haloperidol may act as an inverse agonist, capable of reducing basal receptor activity even in the absence of dopamine.

Caption: D2 Receptor G-Protein Signaling Pathway.

β-Arrestin Signaling

In addition to G-protein coupling, GPCR activation by an agonist typically promotes the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and initiating a separate wave of G-protein-independent signaling. Studies using Bioluminescence Resonance Energy Transfer (BRET) assays have demonstrated that haloperidol, along with other typical and atypical antipsychotics, acts as a potent antagonist of dopamine-induced β-arrestin2 recruitment to the D2 receptor. Haloperidol itself is incapable of stimulating β-arrestin2 recruitment, confirming its antagonistic role in this pathway. The blockade of D2R/β-arrestin 2 interaction is considered a common molecular mechanism shared by clinically effective antipsychotics.

Caption: D2 Receptor β-Arrestin Signaling Pathway.

In Vivo Receptor Occupancy

The clinical effects and side effects of haloperidol are closely linked to the percentage of D2 receptors it occupies in the brain, a measure typically quantified using Positron Emission Tomography (PET). There is a well-established relationship between haloperidol plasma concentration and the degree of D2 receptor occupancy.

Therapeutic Window and Side Effects

Clinical studies have established a "therapeutic window" for D2 receptor occupancy. Antipsychotic efficacy is generally observed when occupancy levels are between 65% and 80%. However, as occupancy exceeds 78-80%, the risk of extrapyramidal symptoms (EPS), such as parkinsonism and akathisia, increases significantly. This narrow therapeutic window underscores the importance of careful dose titration.

| Daily Dose | Plasma Level (ng/mL) | Striatal D2 Occupancy (%) | Outcome | Source |

| 2 mg | N/A | 53 - 74 | Therapeutic Range | |

| 1 - 5 mg | 0.5 - 5.8 | 53 - 88 | Dose-dependent Occupancy | |

| N/A | 0.51 | ~50 | 50% Occupancy Level | |

| N/A | 2.0 | ~80 | High Occupancy Level | |

| N/A | N/A | > 65 | Increased Likelihood of Clinical Response | |

| N/A | N/A | > 78 | Increased Risk of Extrapyramidal Side Effects |

Table 2: In Vivo D2 Receptor Occupancy of Haloperidol in Patients. This table correlates haloperidol dosage and plasma concentration with the percentage of D2 receptor occupancy measured by PET and associated clinical outcomes.

Key Experimental Protocols

The characterization of haloperidol's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Competition Binding Assay (for Ki Determination)

This in vitro assay quantifies the affinity of a drug (haloperidol) for a receptor (D2) by measuring how effectively it competes with a radiolabeled ligand that has a known affinity for the same receptor.

Protocol Outline:

-

Membrane Preparation: Striatal tissue from rats, which is rich in D2 receptors, is dissected and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

-

Incubation: The striatal membranes are incubated in a buffer solution containing a fixed concentration of a D2-selective radioligand (e.g., [3H]-YM-09151-2 or [3H]haloperidol) and varying concentrations of unlabeled haloperidol.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled D2 antagonist (e.g., 30 µM sulpiride) to saturate all specific binding sites, thereby quantifying the non-specific binding of the radioligand.

-

Separation and Quantification: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through. The radioactivity retained on the filters is then measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (concentration of haloperidol that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

Positron Emission Tomography (PET) (for In Vivo Occupancy)

PET is a non-invasive imaging technique used to measure the density and occupancy of neuroreceptors in the living human brain.

Protocol Outline:

-

Subject Preparation: Patients with schizophrenia are treated with a stable dose of haloperidol for a specified period (e.g., 2 weeks).

-

Radiotracer Administration: A D2-selective radiotracer, such as [11C]raclopride, is injected intravenously. This tracer will bind to D2 receptors that are not already occupied by haloperidol.

-

PET Scanning: The subject's head is placed in a PET scanner, which detects the gamma rays emitted from the decay of the positron-emitting radionuclide (e.g., Carbon-11). Dynamic scanning is performed over a period of time to measure the uptake and distribution of the radiotracer in different brain regions, particularly the striatum.

-

Blood Sampling: Serial arterial or venous blood samples are taken to measure the concentration of the radiotracer in the plasma, which is necessary for kinetic modeling. Haloperidol plasma levels are also measured.

-

Data Analysis: The PET images are reconstructed and analyzed. The binding potential (BP) of the radiotracer, which is proportional to the number of available (unoccupied) receptors, is calculated for the region of interest (e.g., striatum). Receptor occupancy is then calculated by comparing the BP in the drug-treated state to the BP in a drug-free baseline state: Occupancy (%) = 100 * (BP_baseline - BP_drug) / BP_baseline The relationship between plasma haloperidol concentration and D2 occupancy is then determined using mathematical modeling.

Conclusion

The mechanism of action of this compound is centered on its potent, high-affinity antagonism of the dopamine D2 receptor. This interaction disrupts downstream signaling through both Gαi/o-dependent and β-arrestin-dependent pathways. The clinical efficacy and the emergence of side effects are directly correlated with the degree of D2 receptor occupancy in the brain, creating a narrow therapeutic window. A thorough understanding of these molecular and in vivo mechanisms, quantified by techniques like radioligand binding and PET imaging, is essential for the rational use of haloperidol and for the development of novel antipsychotic agents with improved safety and efficacy profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 4. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Haloperidol Lactate: A Technical Guide to its Dopamine Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of Haloperidol Lactate's therapeutic action: its potent antagonism of dopamine (B1211576) receptors. This document provides a comprehensive overview of its binding affinities, the molecular signaling pathways it modulates, and the detailed experimental protocols used to characterize these interactions.

Introduction: The Central Role of Dopamine D2 Receptor Blockade

Haloperidol, a first-generation typical antipsychotic of the butyrophenone (B1668137) class, exerts its primary therapeutic effects through the blockade of dopamine D2 receptors in the central nervous system.[1][2][3][4] Its efficacy in managing the positive symptoms of psychotic disorders, such as hallucinations and delusions, is strongly correlated with its high-affinity antagonism at these receptors, particularly within the mesolimbic and mesocortical pathways of the brain.[3] While its mechanism is complex, the interruption of hyperdopaminergic signaling is considered a cornerstone of its antipsychotic action. Haloperidol is a high-potency agent, meaning it demonstrates strong D2 receptor blocking effects, which contributes to a higher risk of extrapyramidal symptoms compared to lower-potency antipsychotics.

Quantitative Analysis of Receptor Binding Affinity

The affinity of Haloperidol for various dopamine receptor subtypes is a critical determinant of its pharmacological profile. This affinity is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity. Haloperidol exhibits a marked preference for the D2-like family of receptors (D2, D3, and D4) over the D1-like family (D1 and D5).

| Receptor Subtype | Haloperidol Ki (nM) | Reference(s) |

| Dopamine D2 | 0.5 - 2.84 | |

| Dopamine D3 | ~4.6 | |

| Dopamine D4 | ~10 | |

| Dopamine D1 | High (Low Affinity) | |

| Dopamine D5 | High (Low Affinity) |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Molecular Mechanism and Signaling Pathways

Haloperidol functions as a competitive antagonist at the dopamine D2 receptor. In its native state, the D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to inhibitory G proteins, specifically Gαi and Gαo. This initiates a signaling cascade that leads to the inhibition of the enzyme adenylyl cyclase. The reduction in adenylyl cyclase activity results in decreased intracellular concentrations of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By binding to the D2 receptor, Haloperidol prevents dopamine from activating this pathway, thereby blocking the downstream cellular effects.

The following diagram illustrates the dopamine D2 receptor signaling pathway and the antagonistic action of Haloperidol.

Experimental Protocols

The characterization of Haloperidol's interaction with dopamine receptors relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of Haloperidol for the D2 receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Objective: To determine the inhibition constant (Ki) of Haloperidol at the dopamine D2 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., rat striatum).

-

Radioligand: Typically [3H]-Spiperone, a high-affinity D2 antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., unlabeled Spiperone or Haloperidol) to saturate all D2 receptors.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filtration device.

Methodology:

-

Membrane Preparation: Homogenize the cell or tissue source in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Receptor membranes + [3H]-Spiperone.

-

Non-specific Binding: Receptor membranes + [3H]-Spiperone + high concentration of unlabeled antagonist.

-

Competitive Binding: Receptor membranes + [3H]-Spiperone + varying concentrations of Haloperidol.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Haloperidol concentration.

-

Determine the IC50 value (the concentration of Haloperidol that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following diagram outlines the workflow for a typical radioligand binding assay.

Functional Assay (cAMP Accumulation)

This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cAMP levels.

Objective: To determine the potency of Haloperidol in antagonizing dopamine-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

-

cAMP Stimulator: Forskolin, a direct activator of adenylyl cyclase.

-

Agonist: Dopamine or a D2-selective agonist (e.g., Quinpirole).

-

Antagonist: this compound.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES.

-

cAMP Detection Kit: A commercially available kit, such as HTRF, ELISA, or AlphaScreen.

Methodology:

-

Cell Culture: Plate the D2-expressing cells in a 96-well plate and grow to near confluency.

-

Antagonist Pre-incubation: Replace the culture medium with assay buffer containing varying concentrations of Haloperidol. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist and Forskolin Stimulation: Add a solution containing a fixed concentration of both Forskolin (to stimulate cAMP production) and the D2 agonist (to inhibit this stimulation). The agonist concentration is typically chosen to be at its EC80 to provide a sufficient signal window.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the Haloperidol concentration.

-

The data will show that as the concentration of Haloperidol increases, it reverses the inhibitory effect of the agonist, leading to a rise in cAMP levels.

-

Determine the IC50 value, which in this functional context represents the concentration of Haloperidol that restores the cAMP response to 50% of the maximum level observed with Forskolin alone.

-

Conclusion

This compound's potent antagonism at dopamine D2 receptors is the primary driver of its antipsychotic effects. Quantitative binding assays consistently demonstrate its high affinity for this receptor subtype. Mechanistically, this antagonism prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby normalizing downstream signaling pathways disrupted in hyperdopaminergic states. The detailed experimental protocols provided herein represent the standard methodologies employed by researchers to elucidate the affinity and functional potency of compounds like Haloperidol, forming the foundation of neuropharmacological drug development.

References

- 1. D2 dopamine receptor-induced sensitization of adenylyl cyclase type 1 is G alpha(s) independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The dopamine D2 receptor is expressed and sensitizes adenylyl cyclase activity in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamics of Haloperidol Lactate in CNS

An In-Depth Technical Guide to the Pharmacodynamics of Haloperidol (B65202) Lactate (B86563) in the Central Nervous System

Introduction

Haloperidol is a first-generation, typical antipsychotic agent belonging to the butyrophenone (B1668137) class of drugs.[1][2] As the lactate salt, it is formulated for oral administration or rapid-acting intramuscular injection for the management of acute psychosis and schizophrenia.[3][4][5] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors within the central nervous system (CNS).[2][3][4][5][6][7][8] This guide provides a comprehensive technical overview of the pharmacodynamics of haloperidol in the CNS, detailing its mechanism of action, receptor binding profile, effects on neurotransmitter systems, and the experimental methodologies used to elucidate these properties.

Primary Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for haloperidol's antipsychotic effect is its strong antagonism of the dopamine D2 receptor subtype in the brain.[6][7][8] The pathophysiology of schizophrenia is theorized to involve a hyperdopaminergic state, particularly in the mesolimbic pathway.[6][7] By blocking postsynaptic D2 receptors in this region, haloperidol is thought to reduce this excessive dopaminergic activity, thereby alleviating the positive symptoms of psychosis such as hallucinations and delusions.[3][6][7]

The clinical efficacy of antipsychotics is achieved when approximately 60% to 80% of D2 receptors are blocked.[6] Following a single 2 mg intravenous dose of haloperidol, the peak D2 receptor occupancy is calculated to be around 81%.[9]

Haloperidol's effects are pathway-dependent, leading to both therapeutic actions and significant side effects:

-

Mesolimbic and Mesocortical Pathways: D2 receptor blockade in these pathways is responsible for the desired antipsychotic effects.[6][10]

-

Nigrostriatal Pathway: Antagonism of D2 receptors in this pathway, which is crucial for motor control, disrupts normal movement and leads to a high incidence of extrapyramidal symptoms (EPS), including parkinsonism, akathisia, and dystonia.[6][7][10]

-

Tuberoinfundibular Pathway: Blockade of D2 receptors here disinhibits prolactin release from the pituitary gland, leading to hyperprolactinemia.[7][10]

Receptor Binding Profile

While its primary target is the D2 receptor, haloperidol exhibits affinity for a range of other CNS receptors, which contributes to its overall pharmacological profile.[11] It binds with lower affinity to alpha-1 adrenergic receptors and has minimal interaction with muscarinic cholinergic and histaminergic (H1) receptors.[1][12]

Table 1: Haloperidol Receptor Binding Affinities (Ki)

| Receptor Subtype | Binding Affinity (Ki) in nM |

| Dopamine D2 | 0.89[11] |

| Dopamine D3 | 4.6[11] |

| Dopamine D4 | 10[11] |

| Serotonin (B10506) 5-HT1A | 3600[11] |

| Serotonin 5-HT2A | 120[11] |

| Serotonin 5-HT2C | 4700[11] |

| Alpha-1 Adrenergic | Lower affinity (specific Ki value not consistently reported but lower than D2)[1][12] |

Ki (Inhibition constant) is the concentration of a drug that is required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.

Downstream Signaling and Neuroadaptations

Immediate Signaling Cascade

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[13] Activation of these receptors normally inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, haloperidol blocks this inhibitory action. This disinhibition results in an increase in cAMP production and subsequent activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets to modulate neuronal activity.

Chronic Neuroadaptations

Prolonged treatment with haloperidol induces significant neuroadaptive changes in the CNS:

-

Depolarization Block: Initially, haloperidol increases the firing rate of dopamine neurons by blocking inhibitory D2 autoreceptors.[14] However, chronic administration leads to a state of "depolarization inactivation" or "depolarization block," where the neurons become electrically silent, ultimately reducing dopamine release.[15][16][17]

-

Receptor Upregulation: Long-term D2 receptor blockade leads to a compensatory increase in the number (Bmax) of D2 receptors and an increase in the proportion of D2 receptors in a high-affinity state for dopamine.[18] This dopaminergic supersensitivity may contribute to the development of tardive dyskinesia.

-

Gene Expression: Chronic haloperidol treatment can alter gene expression. For example, it has been shown to upregulate Kv4.3 mRNA, which codes for a component of A-type K+ channels, leading to a dampening of dopamine neuron excitability.[16]

Effects on Neurotransmitter Systems

Table 2: Summary of Haloperidol's Effects on CNS Neurotransmitters

| Neurotransmitter System | Acute Administration Effects | Chronic Administration Effects |

| Dopamine (DA) | Increases DA synthesis and release due to autoreceptor blockade.[19][20] Increases levels of metabolites DOPAC and HVA in striatum, nucleus accumbens, and prefrontal cortex.[20][21] | Decreases basal DA levels, particularly in the prefrontal cortex.[20] Induces depolarization block, reducing DA neuron firing.[16][17] Decreased DA responsiveness to subsequent challenge.[20] |

| Serotonin (5-HT) | Acute effects are less pronounced. | May increase 5-HT transporter density in specific cortical and striatal regions.[22] Can alter 5-HT1A receptor densities, with region-specific increases and decreases.[22] |

| Norepinephrine (B1679862) (NE) | Marked decrease in striatal NE content.[23] | May cause a reduction of norepinephrine levels in the striatum.[18] |

Key Experimental Protocols

The pharmacodynamic properties of haloperidol have been characterized using several key experimental techniques.

Radioligand Binding Assay

This in vitro technique is used to determine the affinity (Ki) of a drug for a specific receptor and the density of those receptors (Bmax) in a tissue sample.[24]

Methodology:

-

Tissue Preparation: A specific brain region (e.g., striatum, rich in D2 receptors) is homogenized, and the cell membranes are isolated through centrifugation.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]haloperidol or [3H]spiperone) that binds specifically to D2 receptors.[25]

-

Competition: For competition assays, tubes also contain varying concentrations of the unlabeled test compound (e.g., haloperidol).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from total binding. Data are analyzed using Scatchard or non-linear regression analysis to determine Bmax and Kd (or IC50, which is then converted to Ki).[24]

In Vivo Microdialysis

This technique allows for the measurement of extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of awake, freely moving animals.[26]

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex).[19]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Diffusion: Neurotransmitters and metabolites from the extracellular fluid diffuse across the semi-permeable membrane at the tip of the probe and into the aCSF.

-

Sample Collection: The outgoing aCSF (dialysate) is collected in timed fractions.

-

Analysis: The concentration of neurochemicals in the dialysate is quantified using highly sensitive analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD).[23]

-

Experiment: After establishing a stable baseline, the animal is administered haloperidol, and subsequent changes in neurotransmitter levels are monitored over time.[20]

In Vitro Electrophysiology

This method is used to study the electrical properties of individual neurons and how they are affected by drugs.

Methodology:

-

Slice Preparation: The brain is rapidly removed and sectioned into thin slices (e.g., 300-400 µm) containing the region of interest, such as the substantia nigra where dopamine neuron cell bodies reside.[14]

-

Recording Chamber: Slices are transferred to a recording chamber and continuously superfused with oxygenated aCSF.

-

Patch-Clamp Recording: A glass micropipette filled with a conductive solution is precisely positioned onto the membrane of a single neuron. Using whole-cell patch-clamp configuration, the experimenter can record the neuron's membrane potential and firing activity (current-clamp) or the ionic currents flowing across its membrane (voltage-clamp).

-

Drug Application: After recording baseline activity, haloperidol is added to the superfusing aCSF.

-

Data Acquisition: Changes in firing rate, resting membrane potential, input resistance, and specific ion channel currents are recorded and analyzed to determine the drug's effect on neuronal excitability.[14][16]

Conclusion

The pharmacodynamics of haloperidol lactate in the central nervous system are complex and multifaceted, but are fundamentally rooted in its potent antagonism of the dopamine D2 receptor. This primary action initiates a cascade of downstream effects, from immediate alterations in second messenger signaling to long-term neuroadaptive changes in neuronal excitability, neurotransmitter release, and receptor expression. While highly effective for managing psychosis, this D2 blockade across multiple critical brain pathways is also directly responsible for its significant motor and endocrine side effects. The detailed characterization of these mechanisms through techniques like radioligand binding, in vivo microdialysis, and electrophysiology has been crucial for understanding both the therapeutic utility and the limitations of haloperidol and has guided the development of next-generation antipsychotic agents.

References

- 1. drugs.com [drugs.com]

- 2. Articles [globalrx.com]

- 3. Articles [globalrx.com]

- 4. Articles [globalrx.com]

- 5. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Injection: Package Insert / Prescribing Info [drugs.com]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. Effects of haloperidol on the activity and membrane physiology of substantia nigra dopamine neurons recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Long-Term K+ Channel-Mediated Dampening of Dopamine Neuron Excitability by the Antipsychotic Drug Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A dopaminergic mechanism of antipsychotic drug efficacy, failure, and failure reversal: the role of the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. en-journal.org [en-journal.org]

- 20. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Regional differences in the effect of haloperidol and atypical neuroleptics on interstitial levels of DOPAC in the rat forebrain: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effects of antipsychotic drugs on dopamine and serotonin contents and metabolites, dopamine and serotonin transporters, and serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 24. revvity.com [revvity.com]

- 25. Binding of [3H]Haloperidol to Dopamine D2 Receptors in the Rat Striatum | Semantic Scholar [semanticscholar.org]

- 26. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Haloperidol Lactate for the Investigation of Dopamine Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Haloperidol (B65202), a potent butyrophenone (B1668137) antipsychotic, has been a cornerstone in both the clinical management of psychosis and as a fundamental research tool for decades. Its primary mechanism, the high-affinity antagonism of the dopamine (B1211576) D2 receptor, makes it an invaluable pharmacological agent for elucidating the complex roles of dopaminergic pathways in neuropsychiatric disorders and normal brain function. This technical guide provides an in-depth overview of Haloperidol Lactate (B86563), its mechanism of action, quantitative pharmacological data, and detailed protocols for its application in key experimental paradigms relevant to dopamine system research.

Core Concepts: Physicochemical Properties and Mechanism of Action

Haloperidol Lactate is the injectable salt form of haloperidol, typically available as a 5 mg/mL sterile solution.[1][2] Its formulation as a lactate salt allows for administration via intramuscular and, in off-label research contexts, intravenous routes.[3][4] For experimental use, it is critical to consider its stability and storage requirements.

Storage and Stability:

-

Store at a controlled room temperature (20-25°C or 68-77°F).[5][6]

-

Opened ampoules of this compound injection have been shown to be chemically stable for at least 15 days at both room temperature and under refrigeration.[7]

Mechanism of Action at the Receptor Level

Haloperidol's primary antipsychotic and experimental effects are mediated through its strong competitive antagonism of post-synaptic dopamine D2 receptors in the brain.[8][9] By blocking these receptors, it inhibits the effects of dopamine and increases its turnover.[8] Optimal clinical efficacy is associated with a D2 receptor blockade of approximately 60-80%.[1][8] While its affinity is highest for D2 receptors, it also interacts with other receptors, which contributes to its side-effect profile.[10] It has some affinity for α1-adrenergic and 5-HT2 receptors but negligible effects on D1, muscarinic, or histaminergic H1 receptors.[8][10]

Impact on Major Dopamine Pathways

Haloperidol's antagonism of D2 receptors differentially affects the four major dopamine pathways, leading to both its therapeutic actions and its characteristic side effects. This makes it a useful tool for dissecting the function of each pathway.

-

Mesolimbic & Mesocortical Pathways: Blockade of D2 receptors in these pathways is believed to be responsible for the antipsychotic effects, alleviating positive symptoms of schizophrenia like hallucinations and delusions by normalizing the hyperdopaminergic state.[8][9]

-

Nigrostriatal Pathway: D2 antagonism in this pathway, which is crucial for motor control, disrupts normal dopaminergic neurotransmission, leading to extrapyramidal symptoms (EPS) such as parkinsonism, dystonia, and akathisia.[1][9]

-

Tuberoinfundibular Pathway: This pathway regulates prolactin secretion. D2 receptor blockade by haloperidol leads to an increase in prolactin levels (hyperprolactinemia).[1][9]

Quantitative Pharmacological Data

The precise quantification of haloperidol's interaction with dopamine receptors is fundamental to its use in research. The following tables summarize key binding affinity and receptor occupancy data from various studies.

Table 1: Receptor Binding Affinity of Haloperidol

This table presents the dissociation constant (Kd) and 50% inhibitory concentration (IC50) of haloperidol for various receptors. Lower values indicate higher binding affinity.

| Receptor Target | Species | Assay Type | Value | Unit | Reference |

| Dopamine D2/D3 | Human | In vivo SPECT ([123I]IBZM) | 0.25 | nmol/L (Kd) | [11] |

| Dopamine D2-like | Porcine | In vivo PET ([11C]NMSP) | 2 | nM (IC50) | [12] |

| Serotonin S2-like | Porcine | In vivo PET ([11C]NMSP) | 1 | nM (IC50) | [12] |

| Dopamine D2 | Human | Radioligand Binding | - | - | [13][14] |

| Dopamine D3 | Human | Radioligand Binding | - | - | [13] |

| Dopamine D4 | Human | Radioligand Binding | - | - | [13] |

Note: Specific Ki values for D2, D3, and D4 from reference[13] are presented graphically in the source but not in a table; the study confirms high affinity.

Table 2: Dopamine D2 Receptor Occupancy

This table outlines the percentage of D2 receptors occupied by haloperidol at different dosages and time points, a critical factor for interpreting experimental outcomes.

| Administration Route & Dose | Time Point | Mean D2 Occupancy (%) | Species | Reference |

| 2 mg IV (repetitive) | 0-9 hours | 70 - 83% | Human | [15] |

| 30-50 mg decanoate (B1226879) depot | 1 week post-injection | 73% | Human | [16] |

| 30-50 mg decanoate depot | 4 weeks post-injection | 52% | Human | [16] |

| Oral (0.07-0.35 mg/kg/day) | >4 weeks | - | Human | [17] |

| Decanoate (50-150 mg/4 weeks) | >4 months | - | Human | [17] |

Experimental Protocols

This compound is a versatile tool for both in vitro and in vivo studies of the dopamine system.

Preparation of this compound Solutions for Experiments

-

Source: Use commercially available sterile this compound injection (typically 5 mg/mL).[2]

-

Vehicle: For most in vivo injections, sterile 0.9% saline is a suitable vehicle. For in vitro bath applications, the vehicle will be the artificial cerebrospinal fluid (aCSF) or buffer used in the experiment.

-

Dilution Calculation: Calculate the required volume of the stock solution based on the desired final concentration and the total volume needed. For animal studies, this is typically calculated based on the dose in mg/kg and the animal's weight.

-

Procedure: Using sterile techniques, draw the calculated volume of this compound stock solution with a sterile syringe. Dilute it into the appropriate volume of sterile vehicle. Mix thoroughly.

-

pH Consideration: The commercial solution has a pH between 3.0 and 3.8.[2] For sensitive in vitro preparations like cell cultures or brain slices, ensure the final concentration of haloperidol does not significantly alter the pH of the physiological buffer. If necessary, adjust the buffer's pH after adding the drug.

-

Storage: Use freshly prepared solutions. If short-term storage is necessary, protect from light.[18]

In Vitro Protocol: Electrophysiology on Dopamine Neurons

This protocol describes a general method for studying the effects of haloperidol on the electrophysiological properties of dopamine neurons in brain slices, based on methodologies described in the literature.[19][20]

-

Slice Preparation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

-

Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the substantia nigra (SNc) or ventral tegmental area (VTA) using a vibratome in the same ice-cold solution.

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

-

-

Recording:

-

Transfer a single slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF (e.g., at 2 mL/min).

-

Using patch-clamp techniques (whole-cell or perforated patch), obtain recordings from visually identified dopamine neurons.

-

Record baseline spontaneous firing activity, membrane potential, and input resistance.

-

-

Haloperidol Application:

-

Prepare a stock solution of haloperidol and dilute it into the aCSF to the desired final concentration (e.g., 1-10 µM).

-

Switch the perfusion to the haloperidol-containing aCSF.

-

Record changes in firing rate, membrane potential, and other parameters. Acute application often increases the spontaneous firing rate by blocking somatodendritic autoreceptors.[19]

-

-

Data Analysis:

-

Analyze electrophysiological traces to quantify changes in spike frequency, interspike interval, and membrane potential before and after drug application.

-

In Vivo Protocol: Microdialysis for Dopamine Release

This protocol outlines a general procedure for measuring extracellular dopamine levels in a specific brain region (e.g., striatum) in response to haloperidol administration.[21][22]

-

Surgical Implantation:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., caudate-putamen). Secure the cannula to the skull with dental cement.

-

Allow the animal to recover for at least 24-48 hours post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

-

Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 1-2 hours.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

-

Haloperidol Administration:

-

Sample Analysis:

-

Quantify dopamine concentrations in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Express results as a percentage of the baseline dopamine concentration.

-

In Vivo Protocol: Behavioral Assessment (Catalepsy)

Haloperidol is frequently used to induce catalepsy in rodents, a behavioral state characterized by a failure to correct an externally imposed posture. This serves as a robust animal model for the extrapyramidal side effects seen in humans.[22]

-

Animal & Dosing:

-

Use adult rodents (e.g., Wistar rats).

-

Administer this compound (e.g., 2 mg/kg, i.p.).[22] Administer vehicle (e.g., saline) to a control group.

-

-

Catalepsy Testing (Bar Test):

-

At set time points after injection (e.g., 30, 60, 90, 120 minutes), test for catalepsy.

-

Gently place the animal's forepaws on a horizontal bar raised a specific height from the surface (e.g., 9 cm).

-

Start a stopwatch and measure the latency (in seconds) for the animal to remove both paws and descend from the bar.

-

A cut-off time (e.g., 180 seconds) is typically used, after which the animal is returned to its home cage.

-

-

Data Analysis:

-

Compare the descent latencies between the haloperidol-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA or t-test).

-

A significant increase in descent latency in the haloperidol group indicates the induction of catalepsy.

-

Conclusion and Key Considerations

This compound remains an essential and powerful tool for the pharmacological dissection of dopamine pathways. Its high-affinity antagonism at D2 receptors allows researchers to probe the function of the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular systems with a high degree of specificity. When designing experiments, researchers must consider the dose, route of administration, and the acute versus chronic effects of the drug, as the dopamine system can undergo compensatory changes with long-term treatment.[23][24] The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for leveraging this compound to advance our understanding of dopamine's role in health and disease.

References

- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. DailyMed - HALOPERIDOL- this compound injection, solution [dailymed.nlm.nih.gov]

- 3. publications.ashp.org [publications.ashp.org]

- 4. Haloperidol (route of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. drugs.com [drugs.com]

- 7. Chemical stability of haloperidol injection by high performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. In vivo measurement of haloperidol affinity to dopamine D2/D3 receptors by [123I]IBZM and single photon emission computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Positron emission tomography of radioligand binding in porcine striatum in vivo: haloperidol inhibition linked to endogenous ligand release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Item - StructureâKinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor - American Chemical Society - Figshare [acs.figshare.com]

- 15. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. D2 dopamine receptor occupancy during low-dose treatment with haloperidol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. D2-dopamine-receptor occupancy during treatment with haloperidol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. globalrph.com [globalrph.com]

- 19. Effects of haloperidol on the activity and membrane physiology of substantia nigra dopamine neurons recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Long-Term K+ Channel-Mediated Dampening of Dopamine Neuron Excitability by the Antipsychotic Drug Haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Depolarization inactivation of dopamine neurons: terminal release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 23. droracle.ai [droracle.ai]

- 24. researchgate.net [researchgate.net]

In Vitro Effects of Haloperidol Lactate on Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of haloperidol (B65202) lactate (B86563) on neuronal cultures. Haloperidol, a typical first-generation antipsychotic, is primarily known for its antagonism of the dopamine (B1211576) D2 receptor.[1][2][3] Its use in treating schizophrenia and other psychotic disorders is well-established; however, its long-term administration has been associated with significant side effects, including extrapyramidal symptoms and potential neurotoxicity.[4][5] Understanding the direct effects of haloperidol on neurons at a cellular and molecular level is crucial for elucidating its therapeutic mechanisms and underlying causes of its adverse effects. This document summarizes key quantitative data from published studies, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of haloperidol on various parameters in neuronal cultures, including neurite outgrowth, cell viability and proliferation, and electrophysiological activity.

Table 1: Effects of Haloperidol on Neurite Outgrowth

| Cell Type | Haloperidol Concentration | Exposure Time | Observed Effect | Reference |

| RA-induced differentiated SH-SY5Y cells | 1 µM, 10 µM, 50 µM | 24 hours | Dose-dependent reduction in neurite length.[1][6] | [1][6] |

| Primary mouse striatal neurons | 10 µM | 24 hours | Significant reduction in neurite length.[6] | [6] |

| Human iPSC-derived hippocampal granule cells | Low and high doses | 10 days | Significant changes in neurite outgrowth characteristics.[7][8] | [7][8] |

| mHippoE-2 hippocampal cells | 10 µM | 24, 48, 72 hours | Shortened projection length. | [9] |

Table 2: Effects of Haloperidol on Neuronal Viability and Proliferation

| Cell Type | Haloperidol Concentration | Exposure Time | Observed Effect | Reference |

| Human iPSC-derived neural progenitor cells | Low and high doses | 3 days | No significant modification of growth properties.[7][8] | [7][8] |

| Human iPSC-derived hippocampal granule cells | Low and high doses | 10 days | Slightly reduced cell number.[7] | [7] |

| mHippoE-2 hippocampal cells | 0.1 µM, 10 µM | 24, 48, 72 hours | Dose- and time-dependent suppression of cell proliferation.[9] | [9] |

| Rat cortical and human neuroblastoma cultures | Not specified | Not specified | Previous studies have described induction of caspase activity.[7] | [7] |

Table 3: Electrophysiological Effects of Haloperidol

| Neuron Type | Preparation | Haloperidol Effect | Reference |

| Substantia nigra dopamine neurons | Nigral slices | Increased spontaneous firing rate, membrane depolarization, and increased input resistance in a subset of neurons.[10] | [10] |

| Rat striatal Medium Spiny Neurons (MSNs) | In vivo recording | Decreased firing rate; increased tendency for oscillatory firing (7-9 Hz).[2][11][12] | [2][11][12] |

| Rat striatal Fast Spiking Interneurons (FSIs) | In vivo recording | Decreased firing rate; increased tendency for oscillatory firing (7-9 Hz).[2][11][12] | [2][11][12] |

| Rat striatal Tonically Active Neurons (TANs) | In vivo recording | Increased firing rate; no effect on non-oscillatory firing pattern.[2][11] | [2][11] |

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the in vitro effects of haloperidol.

Human iPSC-Derived Hippocampal Granule Cell Culture and Differentiation

-

Cell Source: Human induced pluripotent stem cells (iPSCs).

-

Differentiation Protocol: iPSCs are differentiated into PROX1-positive hippocampal granule cells. This process involves initial generation of neural progenitor cells (NPCs) characterized by the expression of SOX2 and Nestin. Subsequent differentiation for 5 weeks leads to mature neurons expressing MAP2 and PROX1.[7]

-

Culture Substrate: Poly-L-ornithine-laminin coated surfaces.[7]

-

Haloperidol Treatment: Differentiating neurons are treated with low and high concentrations of haloperidol for specified durations (e.g., 10 days for neurite outgrowth assays).[7]

Neurite Outgrowth Assay

-

Cell Seeding: 2.5 x 10⁴ cells per well are seeded onto eight-well chambers.[7]

-

Treatment: Cells are differentiated for 10 days with or without the addition of haloperidol.[7]

-

Imaging: Live cell imaging is used to measure neurite outgrowth.[8]

-

Analysis: Parameters such as the average number, length, and arborization of neurites are quantified.[7]

Cell Proliferation Assay

-

Cell Seeding: 20,000 cells per well are seeded onto a 96-well plate.[13]

-

Treatment: After 24 hours, the culture medium is replaced with medium supplemented with different concentrations of haloperidol. The medium is changed daily.[13]

-

Quantification: The proliferation rate is quantified by counting cell nuclei at 24, 48, and 72 hours after the start of treatment.[13]

Primary Striatal Neuronal Culture

-

Source: Striatal neurons are harvested from postnatal days 0 to 3 of C57Bl mice.[1]

-

Dissociation: Striatal tissue is digested with 0.5% trypsin at 37°C for 30 minutes, followed by gentle dissociation with a plastic pipette.[1]

-

Culture Medium: Neurons are cultured in Neurobasal medium containing B27 supplement and 20 mM glutamine.[1]

-

Inhibition of Glial Proliferation: After 24 hours in culture, 5-fluoro-2'-deoxyuridine (B1346552) is added at a final concentration of 10 µM to suppress the growth of non-neuronal cells.[1]

In Vitro Electrophysiology

-

Preparation: Recordings are performed on nigral slices maintained in vitro, which isolates the substantia nigra from long-loop afferent connections.[10]

-

Recording Technique: Intracellular recordings are used to assess membrane properties such as firing rate, membrane potential, and input resistance.[10]

-

Haloperidol Application: Haloperidol is added to the media bathing the neuronal slices.[10]

Signaling Pathways and Visualizations

Haloperidol's effects on neuronal cultures are mediated by its interaction with several intracellular signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

Caption: Haloperidol antagonizes the D2 receptor, impacting downstream signaling cascades like PKA/DARPP-32 and mTOR.[14]

Caption: Long-term haloperidol exposure may impair neurodevelopment by inhibiting the Notch1 signaling pathway.[3]

Caption: Haloperidol can induce neurite lesions by reducing pCREB-NPY signaling in neurons.[1]

Caption: A representative workflow for studying the in vitro effects of haloperidol on neuronal cultures.

References

- 1. Frontiers | Propionate Protects Haloperidol-Induced Neurite Lesions Mediated by Neuropeptide Y [frontiersin.org]

- 2. Frontiers | Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat [frontiersin.org]

- 3. Chronic haloperidol exposure impairs neurodevelopment via Notch1 signaling in human stem cell-derived brain organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRK2 mediates haloperidol-induced changes in indirect pathway striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of haloperidol on striatal neurons: relation to neuronal loss (a stereological study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propionate Protects Haloperidol-Induced Neurite Lesions Mediated by Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Haloperidol, Olanzapine, and Risperidone Induce Morphological Changes in an In Vitro Model of Human Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of haloperidol on the activity and membrane physiology of substantia nigra dopamine neurons recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Haloperidol, Olanzapine, and Risperidone Induce Morphological Changes in an In Vitro Model of Human Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Haloperidol-Induced Immediate Early Genes in Striatopallidal Neurons Requires the Converging Action of cAMP/PKA/DARPP-32 and mTOR Pathways [mdpi.com]

Haloperidol Lactate: A Technical Guide for Psychosis Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Haloperidol (B65202) Lactate as a fundamental tool in psychosis research. It covers its core mechanism of action, pharmacokinetic properties, and detailed experimental protocols, presenting quantitative data in structured tables and visualizing key pathways and workflows.

Core Mechanism of Action

Haloperidol, a first-generation (typical) antipsychotic of the butyrophenone (B1668137) class, exerts its primary therapeutic effect through potent antagonism of the dopamine (B1211576) D2 receptor.[1][2] The pathophysiology of psychosis, particularly the positive symptoms seen in schizophrenia (e.g., hallucinations, delusions), is strongly linked to a hyperdopaminergic state in the mesolimbic pathway of the brain.[1][3] Haloperidol competitively blocks these postsynaptic D2 receptors, thereby inhibiting dopamine neurotransmission and reducing psychotic symptoms.[1][4]

Optimal clinical efficacy is achieved when approximately 60% to 80% of D2 receptors are blocked.[1] When occupancy exceeds this range, the risk of extrapyramidal symptoms (EPS) increases significantly.[5] While its principal action is at D2 receptors, haloperidol also exhibits varying affinities for other receptors, including other dopamine subtypes, serotonin (B10506) (5-HT), and alpha-1 adrenergic receptors, which contributes to its side-effect profile.[6][7] It has a notably low affinity for muscarinic cholinergic and histaminergic (H1) receptors.[6][8]

Dopaminergic Pathways and Effects

Haloperidol's impact varies across the brain's four major dopamine pathways:

-

Mesolimbic and Mesocortical Pathways: Antagonism in these pathways is responsible for the desired antipsychotic effects on positive symptoms.[1]

-

Nigrostriatal Pathway: D2 receptor blockade here is not therapeutic and leads to motor-related side effects known as extrapyramidal symptoms (EPS), such as parkinsonism, akathisia, and dystonia.[1][4]

-

Tuberoinfundibular Pathway: Dopamine blockade in this pathway can lead to hyperprolactinemia, causing side effects like gynecomastia and amenorrhea.[4][9]

Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of haloperidol at a dopaminergic synapse.

Quantitative Data: Pharmacokinetics and Receptor Affinities

Haloperidol Lactate is the short-acting parenteral form, typically administered via intramuscular (IM) injection for rapid action.[9][10] Its pharmacokinetic and pharmacodynamic profiles are well-characterized, making it a reliable tool for research.

Table 1: Pharmacokinetic Properties of Haloperidol

| Parameter | Value | Route of Administration | Notes | Citation(s) |

| Bioavailability | 60% to 70% | Oral | High first-pass metabolism. | [9][10][11] |

| Time to Peak Plasma | 20 minutes | Intramuscular (Lactate) | Rapid onset for acute conditions. | [9] |

| 2 to 6 hours | Oral | Slower absorption from GI tract. | [9] | |

| Half-life (t½) | ~21 hours | Intramuscular (Lactate) | - | [10] |

| 14.5 to 36.7 hours | Oral | Significant interindividual variability. | [1][10] | |

| ~3 weeks | Intramuscular (Decanoate) | Long-acting depot formulation. | [11][12] | |

| Plasma Protein Binding | 89% to 93% | Systemic | Highly bound to plasma proteins. | [9] |

| Metabolism | Hepatic | Systemic | Primarily via CYP3A4 and CYP2D6 enzymes. | [9][13] |

| Excretion | ~30% in Urine | Systemic | - | [9] |

Table 2: Receptor Binding Affinities of Haloperidol

| Receptor | Binding Affinity (Ki, nM) | Notes | Citation(s) |

| Dopamine D2 | 0.89 | High affinity, primary therapeutic target. | [7] |

| Dopamine D3 | 4.6 | High affinity. | [7] |

| Dopamine D4 | 10 | Moderate affinity. | [7] |

| Serotonin 5-HT2A | 120 | Lower affinity compared to D2-like receptors. | [7] |

| Serotonin 5-HT1A | 3600 | Very low affinity. | [7] |

| Serotonin 5-HT2C | 4700 | Very low affinity. | [7] |

| Alpha-1 Adrenergic | Lower affinity than D2 | Contributes to side effects like orthostatic hypotension. | [4][6] |

Experimental Protocols in Psychosis Research

This compound is integral to various preclinical research models for studying psychosis and evaluating novel antipsychotic agents.

Animal Models

A. Haloperidol-Induced Catalepsy This model is widely used to assess the extrapyramidal side effects (motor rigidity) of antipsychotic drugs.[14]

-

Objective: To measure the cataleptic state induced by D2 receptor blockade in the nigrostriatal pathway.

-

Methodology:

-

Animal: Typically male Sprague-Dawley or Wistar rats.[15][16]

-

Drug Administration: Administer Haloperidol (e.g., 1-2 mg/kg, i.p.) or vehicle control.[17]

-

Catalepsy Test (Bar Test): At set time intervals (e.g., 15, 30, 60, 90, 120 minutes post-injection), the rat's forepaws are gently placed on a horizontal bar (e.g., 6.5 cm high).[14][17]

-

Measurement: The latency for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically imposed.[14]

-

-

Expected Outcome: Haloperidol significantly increases the latency to move, indicating catalepsy. This model is useful for screening compounds that may mitigate EPS.[14]

B. NMDA Receptor Antagonist Models (e.g., MK-801) This model induces schizophrenia-like symptoms (positive, negative, and cognitive) by blocking the NMDA glutamate (B1630785) receptor.[18]

-

Objective: To model glutamatergic dysfunction in schizophrenia and test the efficacy of antipsychotics.

-

Methodology:

-

Animal: Male Sprague-Dawley rats.[18]

-

Induction Phase: Animals are injected daily with MK-801 (e.g., 0.5 mg/kg, i.p.) for a set period (e.g., 6 days) to establish a psychotic-like state.[18]

-

Treatment Phase: Following induction, animals are treated with Haloperidol (e.g., 1 mg/kg, i.p.) or vehicle for a subsequent period (e.g., 7 days).[18][19]

-

Assessment: Behavioral tests (e.g., locomotor activity, social interaction, cognitive tests) are performed. Post-mortem brain tissue analysis (e.g., gene expression of neurogenesis markers like DCX and NeuN in the hippocampus) can also be conducted.[18]

-

-

Expected Outcome: MK-801 induces behaviors relevant to schizophrenia, and haloperidol is expected to ameliorate some of these, particularly positive symptom analogs.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for an animal model of psychosis.

In Vitro Assays

A. Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of haloperidol at specific receptors.

-

Methodology:

-

Preparation: Prepare membranes from a brain region rich in the target receptor (e.g., rat striatum for D2 receptors).[20]

-

Incubation: Incubate the membranes with increasing concentrations of a radiolabeled ligand (e.g., [3H]Haloperidol).[20]

-

Displacement: To determine non-specific binding, a parallel incubation is run with a high concentration of an unlabeled competitor (e.g., 10 μM chlorpromazine).[20]

-

Separation & Counting: Separate bound from free radioligand via filtration and measure radioactivity using a scintillation counter.

-

Analysis: Perform Scatchard analysis on the specific binding data to calculate Kd and Bmax values.[20]

-

B. In Vitro Electrophysiology

-

Objective: To assess how haloperidol alters the electrophysiological activity of neurons.

-

Methodology:

-

Preparation: Prepare acute brain slices from a region of interest (e.g., substantia nigra for dopamine neurons).[21]

-

Recording: Using intracellular or whole-cell patch-clamp techniques, record the spontaneous firing rate, membrane potential, and input resistance of neurons.[21]

-

Application: Add haloperidol to the bathing media and record changes in the measured electrophysiological properties.[21]

-

-

Expected Outcome: Haloperidol can increase the spontaneous firing rate and cause membrane depolarization in a subset of dopamine neurons by blocking somatodendritic autoreceptors.[21]

Dose, Receptor Occupancy, and Clinical Response

The relationship between the administered dose of haloperidol, the resulting D2 receptor occupancy, and the observed clinical effects is a critical concept in both research and clinical practice.

-

Therapeutic Window: Antipsychotic efficacy is strongly correlated with D2 receptor occupancy levels between 65% and 80%.[22] Doses that achieve this level of blockade are effective in managing positive symptoms.

-

Extrapyramidal Symptoms (EPS): The risk of EPS rises sharply when D2 occupancy exceeds 80%.[5] This is a key limiting factor for haloperidol's use and a primary driver for the development of atypical antipsychotics with different receptor profiles.

-

Dosing in Animal Models: It is crucial to use appropriate doses in animal studies. Very low doses (e.g., 0.06 mg/kg, s.c., in rats) can achieve acute D2 occupancy of 75%, falling within the therapeutic window.[5] Historically, many animal studies have used doses that lead to inappropriately high acute occupancy, confounding the interpretation of results.[5]

Logical Relationship Visualization

The following diagram illustrates the dose-response relationship for haloperidol.

Conclusion

This compound remains a cornerstone in psychosis research due to its well-defined mechanism of action, predictable pharmacokinetics, and extensive characterization in numerous preclinical models. Its potent and selective D2 receptor antagonism provides a reliable standard against which novel antipsychotic compounds can be compared. For researchers and drug developers, a thorough understanding of its dose-dependent effects on receptor occupancy and its application in established experimental protocols is essential for designing valid studies and accurately interpreting results in the ongoing effort to develop safer and more effective treatments for psychotic disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 5. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Haloperidol (route of administration) for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Pharmacology, pharmacokinetics and clinical development of haloperidol decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. researchwithrutgers.com [researchwithrutgers.com]

- 16. Haloperidol-Induced Preclinical Tardive Dyskinesia Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 18. Effect of Haloperidol and Olanzapine on Hippocampal Cells’ Proliferation in Animal Model of Schizophrenia [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Binding of [3H]Haloperidol to Dopamine D2 Receptors in the Rat Striatum | Semantic Scholar [semanticscholar.org]

- 21. Effects of haloperidol on the activity and membrane physiology of substantia nigra dopamine neurons recorded in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Extrapyramidal Symptoms Associated with Haloperidol Lactate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloperidol (B65202), a potent dopamine (B1211576) D2 receptor antagonist, remains a widely utilized antipsychotic agent. However, its clinical utility is often limited by the emergence of extrapyramidal symptoms (EPS), a constellation of movement disorders that can significantly impact patient quality of life and treatment adherence. A thorough understanding of the mechanisms underlying haloperidol-induced EPS and the methodologies to investigate them is paramount for the development of safer and more effective antipsychotic therapies. This technical guide provides an in-depth overview of the core principles and experimental approaches for studying EPS associated with Haloperidol Lactate. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound, a butyrophenone (B1668137) derivative, exerts its primary therapeutic effect through the blockade of dopamine D2 receptors in the mesolimbic pathway, thereby alleviating the positive symptoms of psychosis.[1] However, this antagonism is not confined to the mesolimbic system. Blockade of D2 receptors in the nigrostriatal pathway disrupts the delicate balance of dopamine and acetylcholine, leading to the manifestation of various extrapyramidal side effects.[2][3] These symptoms can be acute, such as dystonia, akathisia, and parkinsonism, or chronic, like the often-irreversible tardive dyskinesia.[4] The incidence and severity of these adverse effects are closely linked to the dose of haloperidol and the resulting level of D2 receptor occupancy in the striatum.[5]

This guide will explore the fundamental pharmacology of this compound, the neurobiological basis of the associated EPS, and the established preclinical and clinical methodologies for their investigation.

Mechanism of Action and Pathophysiology of Extrapyramidal Symptoms

Haloperidol's primary mechanism of action is the potent and high-affinity antagonism of dopamine D2 receptors. In the nigrostriatal pathway, which is crucial for motor control, D2 receptors are predominantly expressed on the medium spiny neurons of the indirect pathway. Blockade of these inhibitory receptors by haloperidol leads to a disinhibition of the indirect pathway, ultimately resulting in altered signaling within the basal ganglia circuitry and the emergence of motor disturbances.

Dopamine D2 Receptor Downstream Signaling

The binding of haloperidol to the D2 receptor, a G protein-coupled receptor (GPCR), inhibits the Gαi/o signaling cascade. This leads to a decrease in the inhibition of adenylyl cyclase, resulting in altered levels of cyclic AMP (cAMP) and downstream signaling through protein kinase A (PKA). Furthermore, D2 receptor antagonism has been shown to downregulate phospholipase A2 (PLA2) signaling, which is involved in the release of arachidonic acid. The intricate interplay of these signaling events contributes to the changes in neuronal excitability and gene expression that underpin EPS.

Quantitative Data on Haloperidol-Induced Extrapyramidal Symptoms

The relationship between haloperidol dosage, D2 receptor occupancy, and the emergence of EPS is a critical area of investigation. The following tables summarize quantitative data from various preclinical and clinical studies.

Table 1: Haloperidol Dose, D2 Receptor Occupancy, and Incidence of Extrapyramidal Symptoms in Clinical Studies

| Haloperidol Dose | D2 Receptor Occupancy (%) | Incidence of EPS (%) | Clinical Rating Scale Used | Reference |

| 1.0 - 2.5 mg/day | 38 - 87% | Increased significantly >78% occupancy | Not specified | |

| 2 mg/day | 53 - 74% | 0% (in this small study) | Not specified | |

| Not Specified | 77% (mean in patients with EPS) | 29% (clinically relevant EPS) | Simpson-Angus Scale (SAS) | |

| Repetitive 2 mg IV | 70 - 83% | Linear correlation with peak D2LR antagonism | Richmond Agitation-Sedation Scale (RASS) for agitation | |

| 10, 20, or 30 mg/day | Not Measured | Not explicitly quantified for EPS | Simpson-Angus Scale | |

| Various Doses | Substantial risk increase >75-85% occupancy | Dose-dependent increase | Various (meta-analysis) |

Table 2: Preclinical Models of Haloperidol-Induced Extrapyramidal Symptoms

| Animal Model | Haloperidol Dose | Key Findings | Reference |

| Rat Catalepsy (Bar Test) | 0.25 - 1 mg/kg | Dose-dependent increase in catalepsy duration. | |

| Mouse Catalepsy (Bar Test) | 0.5 mg/kg | Significant increase in latency to remove forelimbs. | |

| Rat Tardive Dyskinesia (VCMs) | 5 mg/kg, i.p. for 21 days | Increased vacuous chewing movements, oxidative stress, and apoptosis. | |

| Rat Tardive Dyskinesia (VCMs) | 1 mg/kg/day for 21 days | Increased vacuous chewing movements and tongue protrusions. | |

| Rat Tardive Dyskinesia (VCMs) | Haloperidol decanoate (B1226879) (long-acting) | All treated rats exhibited VCMs. | |

| Rat Electrophysiology | 0.05 mg | Decreased firing rate of FSIs and MSNs, increased firing rate of TANs. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable and reproducible investigation of haloperidol-induced EPS.

Preclinical Models

Objective: To assess the cataleptic state induced by haloperidol as a measure of drug-induced parkinsonism.

Materials:

-

This compound solution

-

Vehicle control (e.g., saline, 0.5% acetic acid adjusted to pH 5.5)

-

Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

-

Catalepsy bar apparatus (a horizontal bar of approximately 1 cm diameter, adjustable in height)

-

Stopwatch or automated detection system

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats or C57BL/6 mice to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer this compound (typically 0.25-2 mg/kg, i.p. or s.c.) or vehicle to the animals.

-

Catalepsy Assessment: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar. The bar height should be set appropriately for the species (e.g., 10-12 cm for rats, 3-6.5 cm for mice).

-

Measurement: Record the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 60, 120, or 180 seconds) should be established to avoid undue stress.

-

Data Analysis: Compare the mean latency to descend between the haloperidol-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Objective: To model tardive dyskinesia by quantifying orofacial dyskinetic movements following chronic haloperidol administration.

Materials:

-

This compound or Haloperidol Decanoate

-

Vehicle control

-

Observation cage with a transparent floor and mirrors to allow for clear viewing of the oral region

-

Video recording equipment

Procedure:

-

Chronic Drug Administration: Administer haloperidol (e.g., 1-5 mg/kg/day, i.p., or long-acting decanoate formulation every 3 weeks) or vehicle to rats for an extended period (e.g., 3 to 27 weeks).

-

Behavioral Observation: At regular intervals during and after the treatment period, place individual rats in the observation cage and allow them to acclimatize for a short period (e.g., 2 minutes).

-

VCM Scoring: For a defined period (e.g., 2-5 minutes), a trained observer, blind to the treatment groups, counts the number of vacuous chewing movements (chewing motions in the absence of food) and tongue protrusions. Video recording can be used for later analysis and to ensure inter-rater reliability.

-

Data Analysis: Compare the mean number of VCMs and tongue protrusions between the haloperidol-treated and vehicle-treated groups over time using appropriate statistical methods (e.g., repeated measures ANOVA).

Clinical Assessment of Extrapyramidal Symptoms

Objective: To quantify the severity of various extrapyramidal symptoms in patients treated with haloperidol.

Methodology: Utilize standardized and validated clinical rating scales. The choice of scale depends on the specific EPS being assessed.

-